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molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No. B1590468
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
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Patent
US08871775B2

Procedure details

Sodium ethoxide (11.12 ml, 2 equiv) as a 21% w/v solution in ethanol was added dropwise to a suspension of diethyl ethoxymalonate (3.03 ml, 1 equiv) and 4-chlorobenzamidine hydrochloride (4.23 g, 1 equiv) in ethanol (30 ml), then the mixture was heated to reflux for 4 hours. After cooling, the solvent was removed in vacuo and the residue was triturated with ether. The solid was filtered off, then resuspended in water and acidified to pH 2. The product was filtered off, washed with water and dried; yield 2.94 g. 1H-NMR (d6-DMSO) δ 1.29 (3H, t), 4.26 (2H, q), 7.65 (2H, m), 8.18 (2H, m), 8.65 (1H, s); MS (APCI−) found (M−1)=277/279; C13H11ClN2O3 requires 278/280.
Quantity
11.12 mL
Type
reactant
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step One
Name
4-chlorobenzamidine hydrochloride
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-][CH2:2]C.[Na+].C(O[CH:8]([C:14]([O:16]CC)=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])C.Cl.[Cl:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[NH:26])=[CH:23][CH:22]=1>C(O)C>[Cl:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]2[NH:27][C:14](=[O:16])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:2][N:26]=2)=[CH:23][CH:22]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
11.12 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
3.03 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)C(=O)OCC
Name
4-chlorobenzamidine hydrochloride
Quantity
4.23 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C(=N)N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NC=C(C(N1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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